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Compound of Interest

Compound Name: Dimethenamid

Cat. No.: B1670659

An In-depth Technical Guide on the Toxicological Profile of Dimethenamid and its Metabolites

Executive Summary

Dimethenamid is a chloroacetamide herbicide used for the control of annual grasses and
broadleaf weeds. It exists as a racemic mixture of S and R-enantiomers. The herbicidal activity
is primarily associated with the S-enantiomer, known as Dimethenamid-P. This document
provides a comprehensive toxicological profile of Dimethenamid and its principal metabolites,
synthesizing data from a range of non-clinical studies. The primary target organ for
Dimethenamid toxicity is the liver, with effects such as increased liver weight and
hepatocellular hypertrophy observed across multiple species. The toxicological profiles of
racemic Dimethenamid and Dimethenamid-P are considered equivalent. The compound is
rapidly and extensively metabolized, primarily through the glutathione conjugation pathway.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration in rats, Dimethenamid is well absorbed, with total
absorption estimated to be between 92.8% and 94.5%.[1][2] Dermal absorption is significantly
lower; in rats, the maximum absorption was 18% after an 8-hour exposure, and the rate in
humans is predicted to be approximately 4%.[1]
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Distribution: After absorption, Dimethenamid distributes to various tissues, with the highest
concentrations initially found in the adrenals, pancreas, kidney, spleen, and liver.[1] Notably,
radioactivity from labeled Dimethenamid was found to be mainly associated with erythrocytes
in rats, a binding phenomenon not observed in human blood.[1] There is no evidence that
Dimethenamid or its metabolites tend to accumulate in rat tissues.

Metabolism: Dimethenamid undergoes rapid and extensive metabolism in rats, with only 1-2%
of the parent compound excreted unchanged. Over 40 metabolites have been detected, with
about 20 being identified. The primary metabolic route is the glutathione conjugation pathway,
leading to the formation of a cysteine conjugate (M25) and mercapturate (M17). Other
metabolic transformations include reductive dechlorination (forming M3), oxidation (forming M4,
M23), hydroxylation (M5, M11, M15), O-demethylation (M7, M12), and cyclization. Two
significant metabolites found in soil and plants, the oxalamide (M23) and the sulfonate (M27),
are also products of metabolism in rats.

Excretion: Excretion is rapid and occurs primarily via the bile. In bile-duct cannulated rats,
biliary excretion accounted for 75-82% of the administered dose, with 8-12% excreted in urine
and 2-4% in feces. At high doses (1000 mg/kg bw), a greater proportion is excreted via the
kidneys, suggesting saturation of the biliary excretion pathway.

Toxicological Data

The toxicological data for Dimethenamid-P and the racemic mixture are largely comparable.

Acute Toxicity

Dimethenamid exhibits moderate acute toxicity via the oral route and low toxicity via dermal
and inhalation routes. It is not an eye irritant but is a slight skin irritant and a dermal sensitizer.
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Value
: Test
Parameter Species Route (mg/kg bw or  Reference
Substance
mg/L)
Dimethenami
LD50 Rat (male) Oral 429
d-P
Dimethenami
LD50 Rat (female) Oral 531
d-P
Racemic
LD50 Rat (male) Oral Dimethenami 371
d
Racemic
LD50 Rat (female) Oral Dimethenami 427
d
Dimethenami
LD50 Rabbit Dermal d-P & > 2000
Racemic
Dimethenami
LC50 (4h) Rat Inhalation d-P & >22->516
Racemic
Dimethenami ]
o . Slightly
Skin Irritation Rabbit Dermal d-P & o
_ irritating
Racemic
Dimethenami
Eye Irritation Rabbit Ocular d-P & Not irritating
Racemic
) Dimethenami
Skin : : o
o Guinea Pig Dermal d-P & Sensitizing
Sensitization _
Racemic

Subchronic and Chronic Toxicity & Carcinogenicity
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Long-term exposure studies in mice, rats, and dogs identified the liver as the primary target
organ. Effects included reduced body-weight gain and liver enlargement (hepatocellular
hypertrophy). There was no evidence of carcinogenic potential in long-term studies in rats and

mice.
) ) NOAEL (mg/kg
Study Duration Species Effect Reference
bw/day)
Liver effects,
12-month Dog ) ) 10 (racemic)
body-weight gain
Liver effects
(bile-duct )
24-month Rat ) 7 (racemic)
hyperplasia),
body weight
21-day Rabbit (Dermal) Systemic effects 1000 (racemic)
Genotoxicity

Dimethenamid is considered not genotoxic in vivo or in vitro. An equivocal result was noted in
one of three in vitro assays for unscheduled DNA synthesis with the racemic mixture, but all
other assays were negative. The key metabolites, M23 (oxalamide) and M27 (sulfonate), were
also found to be non-mutagenic.

Reproductive and Developmental Toxicity

Dimethenamid is not considered a reproductive toxicant or a teratogen. Developmental
effects, such as reduced fetal body weight and increased early deaths, were observed only at
doses that also caused significant maternal toxicity.
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. NOAEL (mg/kg
Study Type Species Effect Reference
bw/day)
Reproductive Rat None 175 (racemic)
300
Reduced fetal ) )
Developmental Rat ) (Dimethenamid-
body weight P)

o 37.5 (maternal),
) Maternal toxicity,
Developmental Rabbit ] 75
abortions
(developmental)

Neurotoxicity

No evidence of specific neurotoxicity was observed in acute, short-term, or long-term studies.
However, at high doses associated with general toxicity in acute and developmental studies,
non-specific neurological effects such as lethargy, excessive salivation, piloerection (bristling of
hair), and decreased motor activity were reported in rats.

Toxicity of Metabolites

The major soil and rat metabolites, M23 (oxalamide) and M27 (sulfonate), have been tested
and show low acute toxicity. Due to insufficient specific toxicity data for these degradates,
regulatory agencies often use the toxicological values of the parent compound for risk

assessment.
. Value (mg/kg
Parameter Species Test Substance ow) Reference
w
Metabolite M23
Acute Oral LD50  Rat > 5000

(Oxalamide)

Metabolite M27
Acute Oral LD50 Rat > 5000
(Sulfonate)

Genotoxicity ]
Metabolites M23 ]
(Ames & - Non-mutagenic
_ & M27
Micronucleus)
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Experimental Protocols

Representative Protocol: Acute Oral Toxicity (Modified
from OECD 420)

Test Substance: Dimethenamid-P or Racemic Dimethenamid, diluted in 0.5% w/v
methylcellulose in water.

Test Species: Fasted Sprague-Dawley rats (5 males, 5 females per group).
Administration: Single dose by oral gavage.

Dosage Levels: A limit test may be performed at 2000 or 5000 mg/kg bw. For dose-finding,
multiple dose groups are used.

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
activity, posture, respiration), and body weight changes for 14 days post-dosing.

Endpoint: A gross autopsy is performed on all animals at the end of the observation period.
The LD50 value is calculated.

Representative Protocol: Two-Generation Reproductive
Toxicity (Modified from OECD 416)

Test Substance: Racemic Dimethenamid administered via diet.
Test Species: Sprague-Dawley rats.

Administration: The test substance is mixed into the diet and administered continuously to
male and female rats (P generation) for a pre-mating period and through mating, gestation,
and lactation. The F1 offspring are then selected and administered the same diet through
maturity, mating, and production of the F2 generation.

Dosage Levels: Multiple dose levels are used to establish a No-Observed-Adverse-Effect-
Level (NOAEL).

Observations: Endpoints include effects on adult body weight, food consumption, mating
performance, fertility, length of gestation, litter size, pup viability, and pup weight. Gross and
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microscopic pathology are performed on P and F1 adults.

o Endpoint: The NOAEL for reproductive function and parental/offspring toxicity is determined.

Representative Protocol: Bacterial Reverse Mutation
Test (Ames Test, Modified from OECD 471)

¢ Test Substance: Dimethenamid or its metabolites (e.g., M23, M27).

o Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,
TA1537) and Escherichia coli (e.g., WP2 uvrA), with and without an exogenous metabolic
activation system (S9 mix from rat liver).

o Administration: The test substance is incubated with the bacterial strains on a minimal agar
medium.

o Dosage Levels: A wide range of concentrations is tested in triplicate.

o Observations: After incubation (typically 48-72 hours), the number of revertant colonies
(colonies that have regained the ability to grow on the minimal medium) is counted.

o Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible
increase in the number of revertant colonies compared to the solvent control.

Visualizations
Metabolic Pathway of Dimethenamid
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Primary Pathway: Glutathione Conjugation
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Caption: Simplified metabolic pathway of Dimethenamid in rats.

Experimental Workflow: Acute Oral Toxicity Study
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Caption: General workflow for an acute oral toxicity study.
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Experimental Workflow: Ames Test
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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